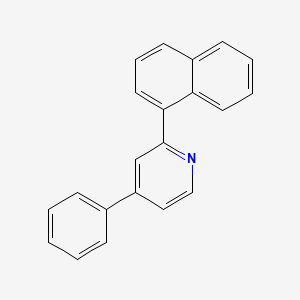

2-(Naphthalen-1-yl)-4-phenylpyridine

Description

Significance of Aryl-Substituted Pyridine (B92270) Frameworks in Advanced Organic and Medicinal Chemistry

Aryl-substituted pyridine frameworks are of paramount importance in the landscape of modern organic and medicinal chemistry. The pyridine ring, a nitrogen-containing six-membered heterocycle, is a "privileged scaffold," meaning it is a common structural motif found in a multitude of biologically active compounds and approved pharmaceuticals. rsc.orgnih.govresearchgate.net Its presence is noted in approximately 14% of N-heterocyclic drugs approved by the US Food and Drug Administration (FDA). nih.gov

The significance of these frameworks stems from several key factors:

Biological Activity: The pyridine nucleus is a key component in numerous molecules with a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.netnih.govnih.gov For instance, diarylpyridine derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization for cancer therapy and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) to combat HIV-1. researchgate.netnih.govnih.gov

Structural Versatility: The pyridine ring can be readily functionalized at various positions, allowing chemists to systematically modify its structure to fine-tune its biological activity and physicochemical properties. The introduction of aryl groups can significantly influence the molecule's conformation, electronic distribution, and ability to interact with biological targets. nih.gov

Synthetic Accessibility: Numerous synthetic methods have been developed for the construction of substituted pyridines, including multi-component condensation reactions and modern cross-coupling strategies like the Suzuki reaction. nih.govmdpi.com This accessibility facilitates the creation of large libraries of compounds for drug discovery and materials science research. nih.gov

Applications in Materials Science: Beyond medicine, aryl-substituted pyridines are crucial in the development of functional materials. Their unique electronic and photophysical properties make them suitable for applications in chemosensors, molecular electronics, and organic light-emitting diodes (OLEDs). nih.gov

The following table provides examples of aryl-substituted pyridine derivatives and their researched applications, illustrating the broad impact of this structural class.

| Compound Class | Therapeutic/Application Area | Research Findings |

| Diarylpyridines | Anticancer (Tubulin Polymerization Inhibitors) | Certain derivatives show potent antiproliferative activities against various cancer cell lines by disrupting microtubule structure. researchgate.netnih.gov |

| Diarylpyridines | Antiviral (HIV-1 NNRTIs) | Designed derivatives have shown highly potent anti-HIV-1 activity against both wild-type and drug-resistant viral strains. nih.gov |

| Imidazo[1,2-a]pyridines | Antituberculosis | 3-aryl-substituted imidazo[1,2-a]pyridines have been identified as potent agents against Mycobacterium tuberculosis. nih.gov |

| Polysubstituted Pyridines | Materials Science | These compounds are used in applications as diverse as chemosensors and molecular electronics. nih.gov |

Overview of Naphthalene-Pyridine Conjugated Systems in Chemical Sciences

Naphthalene-pyridine conjugated systems are molecules that incorporate both a naphthalene (B1677914) and a pyridine ring system linked in a way that allows for electronic communication, or π-conjugation, between them. This conjugation results in unique photophysical and electrochemical properties that are not simply the sum of the individual components. mdpi.commdpi.com The interaction between the electron-rich naphthalene moiety and the relatively electron-deficient pyridine ring influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

Key characteristics and applications of these systems include:

Photophysical Properties: These conjugated systems often exhibit interesting absorption and emission properties. nih.gov They can absorb UV light and emit light in the visible spectrum, a property known as fluorescence. researchgate.net The specific wavelengths of absorption and emission can be tuned by modifying the substitution pattern and the nature of the linkage between the two ring systems. mdpi.comresearchgate.net This tunability makes them candidates for use as fluorescent probes and in optoelectronic devices. sciforum.netrsc.org

Electrochemical Properties: The electrochemical behavior of naphthalene-pyridine systems is of significant interest. They can undergo reversible reduction and oxidation processes, and their redox potentials can be tailored through chemical modification. This makes them relevant for applications in organic electronics. researchgate.netnih.gov

Materials Science Applications: A primary area of application for naphthalene-pyridine systems is in the development of materials for organic light-emitting diodes (OLEDs). mdpi.commdpi.com Their thermal stability, coupled with their ability to emit light efficiently, makes them suitable for use as emitters or as components in host materials for OLEDs. evitachem.comresearchgate.net For instance, 4-(naphthalen-1-yl)-2-phenylpyridine (B12965007) has been noted for its potential use in developing phosphorescent materials for displays and lighting. evitachem.com

Supramolecular Chemistry: The planar aromatic surfaces of both naphthalene and pyridine allow them to participate in non-covalent interactions, such as π-π stacking. nih.gov These interactions are crucial in crystal engineering and the formation of self-assembled supramolecular structures. nih.gov

The table below summarizes key properties of naphthalene-pyridine systems.

| Property | Description | Relevance |

| Fluorescence | Emission of light upon absorption of UV radiation. The emission color can be tuned. | Applications in OLEDs, fluorescent sensors, and biological imaging. researchgate.netsciforum.net |

| Thermal Stability | Resistance to decomposition at high temperatures. | Crucial for the longevity and performance of electronic devices like OLEDs. evitachem.comresearchgate.net |

| Electrochemical Activity | Ability to undergo reversible oxidation and reduction. | Important for use as charge-transporting materials in organic electronics. researchgate.net |

| π-π Stacking | Tendency of aromatic rings to stack on top of each other. | Influences crystal packing, thin-film morphology, and charge transport in materials. nih.gov |

Positioning of 2-(Naphthalen-1-yl)-4-phenylpyridine within Diarylpyridine Research

The positioning of this compound can be understood by considering the distinct contributions of its components:

As a Diarylpyridine: It belongs to a class of compounds known for a range of biological activities, including potent anticancer and antiviral properties. researchgate.netnih.govnih.gov Research into new diarylpyridines is often driven by the goal of discovering novel therapeutic agents with improved efficacy and resistance profiles. nih.govnih.gov

Influence of the Naphthyl Group: The replacement of a simple phenyl ring (found in many diarylpyridines) with a larger, more electron-rich naphthalene system significantly impacts the molecule's properties. The extended π-system of the naphthalene moiety can enhance π-π stacking interactions and alter the compound's photophysical characteristics, such as its absorption and emission spectra. nih.govnih.gov This makes it particularly interesting from a materials science perspective.

Specific Isomerism: The arrangement of substituents in this compound is distinct from its isomers, such as 4-(naphthalen-1-yl)-2-phenylpyridine. evitachem.com This structural difference leads to different spatial arrangements and electronic properties, which can translate into different performance characteristics in applications like OLEDs or different binding affinities in biological systems. evitachem.com

Therefore, this compound is positioned as a hybrid molecule that bridges the interests of both medicinal chemistry and materials science. While its diarylpyridine core suggests potential for biological investigation, the presence of the naphthalene group directs significant research interest towards its use in optoelectronic applications, where its specific photophysical and thermal properties can be exploited. evitachem.com

Structure

3D Structure

Properties

CAS No. |

910795-03-8 |

|---|---|

Molecular Formula |

C21H15N |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

2-naphthalen-1-yl-4-phenylpyridine |

InChI |

InChI=1S/C21H15N/c1-2-7-16(8-3-1)18-13-14-22-21(15-18)20-12-6-10-17-9-4-5-11-19(17)20/h1-15H |

InChI Key |

YMOFSMLGZNVWFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Naphthalen 1 Yl 4 Phenylpyridine and Structural Analogs

Foundational Pyridine (B92270) Synthesis Strategies Relevant to Arylpyridines

The construction of the pyridine ring has a rich history rooted in classical organic reactions. These methods, often involving condensation and cyclization strategies, have laid the groundwork for the synthesis of a diverse range of pyridine derivatives, including those bearing multiple aryl substituents.

Classical Heterocyclic Annulation Reactions (e.g., Chichibabin Synthesis, Krohnke Pyridine Synthesis)

The Chichibabin pyridine synthesis , first reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives to form pyridine rings. wikipedia.orgwikipedia.org This method is particularly effective for the synthesis of alkyl- and aryl-substituted pyridines. wikipedia.orgnih.gov The reaction typically proceeds at elevated temperatures, often over a solid-phase catalyst such as alumina (B75360) or silica. wikipedia.org The mechanism involves a series of aldol-type condensations and Michael additions, culminating in cyclization and aromatization. wikipedia.org While versatile, the classical Chichibabin synthesis can sometimes lead to mixtures of products, especially with unsymmetrical precursors.

The Krohnke pyridine synthesis offers a more controlled approach to constructing polysubstituted pyridines. wikipedia.org This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov The reaction proceeds via a Michael addition of the enolate of the pyridinium (B92312) salt to the unsaturated system, followed by cyclization and elimination of pyridine to afford the desired substituted pyridine. The Krohnke synthesis is particularly well-suited for the preparation of 2,4,6-trisubstituted pyridines and has been widely applied in the synthesis of complex ligands and biologically active molecules. wikipedia.org

| Reaction Name | Key Reactants | General Product | Notes |

| Chichibabin Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls, Ammonia | Substituted Pyridines | Often requires high temperatures and can produce mixtures of isomers. wikipedia.orgwikipedia.org |

| Krohnke Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonium acetate | 2,4,6-Trisubstituted Pyridines | Generally offers better regiocontrol compared to the Chichibabin synthesis. wikipedia.orgnih.gov |

Michael Addition-Initiated Cyclization Pathways

The Michael addition, a cornerstone of carbon-carbon bond formation, serves as a powerful tool for initiating cyclization cascades that lead to the formation of pyridine rings. wikipedia.org In the context of 2,4-diarylpyridine synthesis, this strategy often involves the conjugate addition of a nucleophile to an α,β-unsaturated system, creating a 1,5-dicarbonyl or related intermediate that can subsequently cyclize in the presence of a nitrogen source like ammonia or ammonium acetate. masterorganicchemistry.com

The versatility of the Michael addition allows for the use of a wide range of Michael donors and acceptors, providing access to a diverse array of substitution patterns on the resulting pyridine ring. wikipedia.org The key to a successful synthesis lies in the strategic selection of precursors that, upon Michael addition, generate an intermediate poised for efficient intramolecular cyclization and subsequent aromatization to the pyridine core. This approach is fundamental to several named reactions for pyridine synthesis, including the Hantzsch pyridine synthesis and variations of the Krohnke synthesis. wikipedia.org

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroaryl Bond Formation

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds, offering unprecedented efficiency and functional group tolerance. These methods are particularly powerful for the construction of 2-(naphthalen-1-yl)-4-phenylpyridine and its analogs, allowing for the direct coupling of pre-functionalized pyridine and aryl fragments.

Palladium-Mediated Carbon-Carbon Bond Constructions (e.g., Suzuki Coupling, Decarboxylative Arylation)

Suzuki-Miyaura coupling stands out as one of the most widely used palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. tcichemicals.com This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary disconnection strategies are viable: coupling of a naphthalenylboronic acid with a 2-halo-4-phenylpyridine, or the coupling of a 4-phenyl-2-pyridylboronic acid derivative with a naphthalenyl halide. The former approach, utilizing commercially available or readily accessible starting materials, is often preferred. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 4-bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II)-complex | KOH | Water | 95 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 85 |

| 4-bromoanisole | Phenylboronic acid | Pd/α-Al2O3 | Na2CO3 | Toluene/Water | 98 |

Decarboxylative arylation has emerged as a powerful alternative to traditional cross-coupling methods, avoiding the need for pre-formed organometallic reagents. bit.edu.cn In this approach, a carboxylic acid is coupled with an aryl halide, with the carboxylic acid group being extruded as carbon dioxide. For the synthesis of arylpyridines, this could involve the palladium-catalyzed coupling of a pyridinecarboxylic acid with an aryl halide. This method offers the advantage of using readily available and stable carboxylic acids as coupling partners. bit.edu.cn

Copper-Catalyzed Oxidative Arylation Approaches

Copper catalysis provides a cost-effective and often complementary alternative to palladium-based systems for C-H arylation reactions. Copper-catalyzed oxidative arylation enables the direct coupling of a C-H bond with an arylating agent, such as an arylboronic acid or a diaryliodonium salt, in the presence of an oxidant. rsc.org For the synthesis of 2-arylpyridines, this can involve the direct C-H arylation of the pyridine ring. The regioselectivity of the arylation is often directed by the electronic properties of the pyridine ring or by the presence of a directing group. rsc.org

| Pyridine Substrate | Arylating Agent | Catalyst | Oxidant | Solvent | Yield (%) |

| 2-(2-bromophenyl)-1H-indole | Imidazole | CuBr | Air | - | 85 |

| Pyridine N-oxide | Phenylboronic ester | Cu(OAc)2 | - | Toluene | 82 |

Rhodium-Catalyzed Carbon-Hydrogen Functionalization Techniques

Rhodium catalysts have shown remarkable activity and selectivity in C-H functionalization reactions, offering powerful tools for the direct introduction of aryl groups onto pyridine rings. nih.govRhodium-catalyzed C-H arylation often proceeds via a chelation-assisted mechanism, where a directing group on the pyridine substrate coordinates to the rhodium center, positioning the catalyst for selective C-H activation at a specific position. nih.gov For 2-phenylpyridine (B120327) derivatives, the pyridine nitrogen can act as an internal directing group, facilitating arylation at the ortho-position of the phenyl ring. researchgate.net This methodology allows for the construction of complex arylpyridine structures from simple and readily available starting materials. nih.gov

Multicomponent Reaction Protocols for Diarylpyridine Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time and resources. acsgcipr.org Various MCRs have been developed for the synthesis of substituted pyridines. researchgate.net For the construction of diarylpyridine scaffolds, such as this compound, these reactions typically involve the condensation of carbonyl compounds, an amine source, and a compound contributing the remaining carbon atoms to the pyridine ring. acsgcipr.org

One-pot methodologies are central to the construction of diaryl-substituted pyridines. For instance, a ruthenium-catalyzed four-component reaction has been described for the synthesis of 2,4-diarylsubstituted pyridines starting from acetophenones, with ammonium acetate serving as the nitrogen source and dimethylformamide (DMF) contributing the C6 carbon of the pyridine ring. rsc.org Another approach involves a three-component synthesis based on an aza-Wittig reaction followed by a Diels-Alder reaction to yield polysubstituted pyridines. nih.gov While not always strictly multicomponent, one-pot condensation reactions are also prevalent. acsgcipr.org A prominent method for creating the specific 2,4-diarylpyridine linkage is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a boronic acid derivative with a halide. For this compound, this could involve the reaction of naphthalene-1-boronic acid with 2-bromo-4-phenylpyridine (B1345544) or a similar strategy. evitachem.com

The general mechanism for many of these multicomponent pyridine syntheses involves a series of condensation, Michael addition, and cyclization/aromatization steps. researchgate.net

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type |

| Ruthenium-catalyzed four-component reaction | Acetophenones, Ammonium acetate, DMF | Ruthenium catalyst, Oxygen atmosphere | 2,4-Diarylsubstituted pyridines |

| Aza-Wittig/Diels-Alder sequence | Aryl aldehydes, α,β-Unsaturated acids, Enamines | Phosphine oxide catalyst | Tri- and tetrasubstituted pyridines |

| Suzuki-Miyaura coupling | Naphthalene-1-boronic acid, 2-Bromo-4-phenylpyridine | Palladium catalyst | This compound |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of complex organic molecules to reduce environmental impact. This includes the use of alternative energy sources like microwaves and the development of metal-free reaction pathways.

Microwave-assisted organic synthesis (MWAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.gov This technology is particularly well-suited for multicomponent reactions. The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, often in one-pot procedures. rsc.org For example, a microwave-assisted, one-pot, two-step protocol has been developed for constructing polysubstituted 2-aminoimidazoles, showcasing the efficiency of this technique. nih.gov In the context of the target scaffold, microwave heating has been specifically applied to the synthesis of derivatives like 2-amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile.

The development of metal-free oxidative cyclization reactions is a significant advancement in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. These methods often employ readily available and environmentally benign oxidants. For the synthesis of nitrogen-containing heterocycles, including pyridines, various metal-free approaches have been reported. One-pot synthetic pathways for naphthoate-based scaffolds containing quinoline (B57606) moieties have been developed using a metal-free addition step followed by an H5IO6-mediated oxidative C-C cleavage. nih.gov These strategies, while not directly producing this compound, demonstrate the potential of metal-free oxidative cyclization for constructing complex aromatic systems.

Directed Synthesis of Specific this compound Derivatives

A specific derivative, 2-amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile, has been synthesized through a multicomponent reaction under microwave irradiation. The synthesis involves the reaction of 1-(naphthalen-1-yl)ethanone, benzaldehyde (B42025), malononitrile, and ammonium acetate. This one-pot synthesis highlights the efficiency of combining multicomponent strategies with green chemistry techniques.

The reaction proceeds in two main stages. First, a Knoevenagel condensation between benzaldehyde and malononitrile, catalyzed by a base like piperidine, forms benzylidene malononitrile. Subsequently, a Michael addition of 1-(naphthalen-1-yl)ethanone to benzylidene malononitrile, followed by cyclization and aromatization in the presence of ammonium acetate as the ammonia source, yields the final product. The use of microwave heating at 120°C for one hour significantly accelerates the reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Ammonia Source | Conditions | Product |

| 1-(Naphthalen-1-yl)ethanone | Benzaldehyde | Malononitrile | Ammonium acetate | Toluene, Microwave, 120°C, 1h | 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile |

The synthesis of hybrid molecules incorporating naphthalene (B1677914), pyridine, and urea (B33335) or thiosemicarbazide (B42300) moieties is of interest for developing compounds with potential biological activities. The general synthetic strategy involves the preparation of a naphthalene-pyridine core with a reactive functional group, typically an amino group, which can then be derivatized to introduce the urea or thiosemicarbazide functionality.

For the synthesis of a naphthalene-pyridine urea hybrid, an amino-substituted naphthalene-pyridine derivative would be reacted with an isocyanate or by using a phosgene (B1210022) equivalent followed by reaction with an amine.

For the corresponding thiosemicarbazide hybrid, the amino-naphthalene-pyridine precursor would be reacted with a thiophosgene (B130339) equivalent and then an amine, or more commonly, with an isothiocyanate. For example, 1-naphthyl isothiocyanate can be reacted with hydrazine (B178648) hydrate (B1144303) to form 4-(naphthalen-1-yl)thiosemicarbazide. researchgate.net This intermediate can then be condensed with a suitable pyridine-containing ketone or aldehyde to form the final thiosemicarbazone. researchgate.netnih.gov Alternatively, an amino-pyridine derivative can be converted into an isothiocyanate and then reacted with a hydrazine derivative. The synthesis of naphthalene-based thiosemicarbazone derivatives has been reported, providing a template for the synthesis of naphthalene-pyridine hybrids. nih.gov

Advanced Structural Characterization of 2 Naphthalen 1 Yl 4 Phenylpyridine Derivatives

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

In the solid state, the molecule is expected to be non-planar. The dihedral angle between the pyridine (B92270) ring and the phenyl ring, as well as between the pyridine ring and the naphthalene (B1677914) moiety, will be influenced by steric hindrance between the ortho-protons of the respective rings. For instance, in 2-amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile, the naphthyl ring system is significantly twisted with respect to the pyridyl and phenyl rings, with dihedral angles of 67.40(2)° and 59.80(3)°, respectively. nih.gov A similar significant torsion is anticipated for 2-(naphthalen-1-yl)-4-phenylpyridine.

Intermolecular interactions are expected to play a crucial role in the crystal packing. While the parent compound lacks strong hydrogen bond donors, C-H···N and π-π stacking interactions are likely to be prominent. In the crystal structure of 4-(naphthalen-1-yl)pyridine, π–π stacking interactions are observed between the pyridine rings of inversion-related molecules, with a centroid–centroid distance of 3.772 (2) Å. nih.gov Similar interactions, along with potential C-H···π contacts involving the phenyl and naphthalene rings, would be expected to stabilize the crystal lattice of this compound.

Table 1: Representative Crystallographic Data for a Structurally Related Compound

| Parameter | 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.799 (2) |

| b (Å) | 17.284 (3) |

| c (Å) | 17.492 (4) |

| β (˚) | 98.26 (3) |

| Volume (ų) | 3530.2 (12) |

| Z | 8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. The ¹H and ¹³C NMR spectra of this compound would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine, phenyl, and naphthalene rings. The protons on the pyridine ring will likely appear as doublets and triplets, with chemical shifts influenced by the anisotropic effects of the adjacent aromatic rings. The phenyl protons would typically exhibit signals in the range of 7.0-8.0 ppm. The seven protons of the naphthalen-1-yl group will present a complex pattern of multiplets further downfield, potentially between 7.5 and 8.5 ppm, due to the extended π-system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a number of distinct signals corresponding to the different carbon environments in the molecule. The carbon atoms of the pyridine ring will have characteristic chemical shifts, with C2 and C4 being significantly deshielded due to the presence of the nitrogen atom and the bulky substituents. The carbons of the phenyl and naphthalene rings will also have predictable chemical shifts, which can be assigned using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3/C3 | ~7.3-7.5 | ~118-122 |

| Pyridine-H5/C5 | ~7.6-7.8 | ~120-124 |

| Pyridine-H6/C6 | ~8.6-8.8 | ~148-152 |

| Phenyl-H/C | ~7.4-7.8 | ~127-130 (CH), ~138-142 (C-ipso) |

| Naphthyl-H/C | ~7.5-8.5 | ~124-135 |

| Pyridine-C2 | - | ~158-162 |

| Pyridine-C4 | - | ~147-151 |

| *Predicted values are based on the analysis of structurally similar compounds such as 2-phenylpyridine (B120327), 4-phenylpyridine (B135609), and naphthalene derivatives. rsc.orgmdpi.combohrium.com |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₂₅H₁₇N), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 331.41 g/mol ).

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the cleavage of the bonds connecting the aromatic rings. Common fragmentation pathways could include:

Loss of a phenyl radical ([M - C₆H₅]⁺)

Loss of a naphthyl radical ([M - C₁₀H₇]⁺)

Fragmentation of the pyridine ring.

The relative abundance of these fragment ions would provide further structural information. For instance, the stability of the resulting carbocations would influence the intensity of the corresponding peaks in the mass spectrum.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z | Possible Origin |

| Molecular Ion | [C₂₅H₁₇N]⁺ | ~331 | Parent Molecule |

| Fragment Ion | [C₁₉H₁₂N]⁺ | ~254 | Loss of Phenyl Radical |

| Fragment Ion | [C₁₅H₁₀N]⁺ | ~204 | Loss of Naphthyl Radical |

| Fragment Ion | [C₁₁H₈N]⁺ | ~154 | Phenylpyridine Cation |

| Fragment Ion | [C₁₀H₇]⁺ | ~127 | Naphthyl Cation |

| Fragment Ion | [C₆H₅]⁺ | ~77 | Phenyl Cation |

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the pyridine, phenyl, and naphthalene rings.

Key expected vibrational modes include:

C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations of the aromatic rings, which are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-H in-plane and out-of-plane bending vibrations , which give rise to characteristic absorptions in the fingerprint region (below 1400 cm⁻¹). The out-of-plane bending modes are particularly useful for determining the substitution pattern of the aromatic rings.

Table 4: Predicted Characteristic IR Absorption Bands for this compound *

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C and C=N Stretch | 1400 - 1650 |

| Aromatic C-H In-plane Bend | 1000 - 1300 |

| Aromatic C-H Out-of-plane Bend | 690 - 900 |

| *Predicted values are based on the analysis of structurally similar compounds. researchgate.netnist.govresearchgate.net |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes for Diarylpyridines

The synthesis of diarylpyridines, while established, is an area ripe for innovation, particularly with a focus on sustainability and efficiency. Traditional methods often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research is increasingly directed towards greener synthetic alternatives.

One promising avenue is the refinement of cross-coupling reactions, such as the Suzuki-Miyaura coupling. Research has demonstrated the use of palladium catalysts like Pd(PPh₃)₄ to couple substituted phenylboronic acids with pyridine (B92270) precursors. nih.gov Future work could focus on developing more robust and reusable catalysts, including those based on more abundant and less toxic metals like iron or copper, to enhance the sustainability of these reactions.

Another critical research direction is the development of C-H activation strategies. These methods allow for the direct coupling of C-H bonds in aromatic systems, bypassing the need for pre-functionalized starting materials (like boronic acids or organohalides). This approach significantly improves atom economy and reduces the number of synthetic steps, aligning with the principles of green chemistry.

Furthermore, the application of flow chemistry and microwave-assisted synthesis presents opportunities to improve reaction efficiency, reduce reaction times, and enhance safety and scalability. nih.gov These technologies allow for precise control over reaction parameters, often leading to higher yields and purities compared to conventional batch processing.

| Flow Chemistry / Microwave Synthesis | Rapid, scalable, enhanced process control | Integration with sustainable catalysts and solvent systems |

Advanced Ligand Engineering for Tailored Metal Complex Performance

Diarylpyridines, including 2-(Naphthalen-1-yl)-4-phenylpyridine, are excellent ligands for forming coordination complexes with a variety of metals. The performance of these metal complexes in applications ranging from catalysis to electroluminescence is highly dependent on the ligand's structure. Advanced ligand engineering offers a powerful tool to fine-tune these properties.

Future research will focus on the strategic modification of the diarylpyridine scaffold. This involves introducing various functional groups onto the phenyl and naphthalenyl rings to modulate the electronic and steric properties of the ligand.

Electronic Tuning : Attaching electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the ligand. This, in turn, influences the photophysical and electrochemical properties of the resulting metal complex, such as its emission wavelength and quantum yield. rsc.org

Steric Control : The introduction of bulky substituents can control the geometry of the metal complex and prevent unwanted intermolecular interactions, such as aggregation-caused quenching in emissive materials. nih.gov This steric hindrance can also influence the catalytic activity and selectivity of a complex by controlling substrate access to the metal center.

By systematically studying these structure-property relationships, researchers can design and synthesize ligands that are precisely tailored for specific applications, such as highly efficient emitters for Organic Light-Emitting Diodes (OLEDs) or selective catalysts for chemical transformations. rsc.org

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Recent studies have highlighted the potential of diarylpyridine derivatives as potent biological agents, particularly as anticancer agents. nih.gov A key area for future investigation is the deeper elucidation of their molecular mechanisms of action within biological systems.

Research has shown that certain diarylpyridine derivatives act as tubulin polymerization inhibitors. nih.gov They bind to the colchicine (B1669291) binding site on the β-tubulin subunit, disrupting the dynamic assembly and disassembly of microtubules. nih.gov This disruption is critical because microtubules are essential components of the cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. nih.gov

Future studies should aim to:

Map Binding Interactions : Utilize high-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to obtain detailed atomic-level maps of how these compounds interact with tubulin.

Understand Downstream Effects : Investigate the cellular consequences of microtubule disruption by these compounds. This includes a detailed analysis of cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death). nih.gov

Explore Structure-Activity Relationships (SAR) : Systematically synthesize and test new derivatives of this compound to understand how specific structural modifications impact antiproliferative activity and tubulin binding affinity. nih.gov

A thorough understanding of these mechanisms is crucial for the rational design of new, more effective, and selective anticancer therapeutics based on the diarylpyridine scaffold. nih.gov

Table 2: Biological Activity Profile of Diarylpyridine Derivatives

| Target | Mechanism of Action | Cellular Outcome | Therapeutic Potential |

|---|---|---|---|

| β-Tubulin | Inhibition of microtubule polymerization via binding to the colchicine site. nih.govnih.gov | Disruption of microtubule structure, leading to cell cycle arrest at the G2/M phase. nih.govnih.gov | Anticancer agents |

| Apoptosis Pathways | Induction of programmed cell death secondary to mitotic arrest. nih.govnih.gov | Elimination of cancerous cells. | Anticancer agents |

Exploration of Emerging Applications in Functional Materials Science

The unique photophysical properties of diarylpyridines and their metal complexes make them highly attractive for applications in functional materials science. mdpi.com The extended π-conjugated system provided by the naphthalene (B1677914) and phenyl rings, combined with the coordinating pyridine unit, forms a robust platform for creating novel materials.

Future research is expected to explore a range of applications, including:

Organic Light-Emitting Diodes (OLEDs) : Metal complexes of diarylpyridines can function as phosphorescent emitters in OLEDs. rsc.org By carefully engineering the ligand and selecting the appropriate metal center (e.g., iridium, platinum), it is possible to achieve highly efficient emission across the visible spectrum. rsc.org

Sensors : The fluorescence of diarylpyridine compounds can be sensitive to their local environment. This property can be harnessed to develop chemosensors for detecting specific ions or molecules. Binding of an analyte can cause a measurable change in the emission spectrum, allowing for sensitive and selective detection.

Functional Polymers : Incorporating diarylpyridine units into polymer backbones or as pendant groups can create functional polymers with unique optical, electronic, or thermal properties. mdpi.com These materials could find use in areas such as organic photovoltaics, flexible electronics, and smart coatings. mdpi.comresearchgate.net

The versatility of the diarylpyridine structure allows for extensive chemical modification, providing a rich platform for the development of next-generation functional materials with tailored properties. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-(Naphthalen-1-yl)-4-phenylpyridine, and what key reaction parameters influence yield and purity?

- Methodological Answer : A widely used approach involves multi-component condensation reactions. For example, benzaldehyde derivatives, ethyl acetoacetate, and urea can be condensed under acidic or basic conditions. Key parameters include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOH) to drive cyclization .

- Temperature control : Reactions often proceed at reflux (80–120°C) to ensure complete conversion.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures improves purity .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns. Aromatic protons typically resonate at δ 7.2–8.5 ppm .

- Single-crystal X-ray diffraction (XRD) : Resolves molecular geometry and packing. SHELX software (e.g., SHELXL) refines crystallographic data, with R factors < 0.06 indicating high precision .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks).

| Technique | Purpose | Key Parameters | References |

|---|---|---|---|

| XRD | Structural confirmation | Data-to-parameter ratio > 10, R factor < 0.06 | |

| NMR | Functional group analysis | Deuterated solvents (e.g., CDCl₃), 400–600 MHz |

Q. What in vitro assays are typically utilized to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Anticancer activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Dose-response curves : 24–72 hr exposure periods to assess time-dependent effects .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during the synthesis of polyaromatic pyridine derivatives like this compound?

- Methodological Answer :

- Directed metalation : Use of directing groups (e.g., halogens) to control coupling sites in Suzuki-Miyaura reactions .

- Computational modeling : DFT calculations predict electron density distributions to guide substituent placement .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor desired regioisomers .

Q. What methodologies are employed to resolve structural ambiguities in this compound when crystallographic data exhibits disorder or poor resolution?

- Methodological Answer :

- SHELXL refinement : Apply restraints (e.g., DFIX, SIMU) to disordered atoms. Twinning parameters (TWIN/BASF) correct for non-merohedral twinning .

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>95%) .

- Validation tools : Check CIF files with PLATON/CHECKCIF to identify unresolved outliers .

Q. How should researchers interpret conflicting data regarding the biological activity of this compound across different studies?

- Methodological Answer :

- Assay variability : Compare IC₅₀ values using standardized protocols (e.g., identical cell passage numbers, serum-free conditions) .

- Metabolic interference : Assess cytochrome P450 interactions via liver microsome assays to rule out false negatives .

- Structural analogs : Cross-reference bioactivity with derivatives (e.g., fluorophenyl or chlorophenyl variants) to identify pharmacophore requirements .

Q. What computational approaches can predict the electronic and steric properties of this compound to guide synthetic optimization?

- Methodological Answer :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian09) to predict reactivity toward electrophiles/nucleophiles .

- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., kinases) to prioritize substituents for potency .

- Solubility prediction : LogP calculations (e.g., ACD/Labs) optimize solubility for in vivo testing .

Q. What safety considerations and handling protocols are essential when working with this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.